Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate: Structural Dynamics, Synthesis, and Medicinal Applications
Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate: Structural Dynamics, Synthesis, and Medicinal Applications
Executive Summary
The imidazo[1,2-a]pyridine scaffold is universally recognized as a "privileged structure" in modern medicinal chemistry, serving as the core pharmacophore for numerous commercial therapeutics (e.g., Zolpidem, Olprinone) and advanced clinical candidates[1]. Among its diverse functionalized derivatives, Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1335050-74-2) stands out as a highly versatile intermediate and active building block[2]. The specific juxtaposition of a C2-methoxy group and a C3-ethyl carboxylate moiety provides a unique stereoelectronic profile, enabling precise modulation of lipophilicity, hydrogen-bonding capacity, and target-pocket anchoring.
This technical guide provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic protocol grounded in mechanistic causality, and explores its pharmacological utility.
Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical baseline of Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate is critical for predicting its pharmacokinetic behavior and reactivity. The bridgehead nitrogen (N1) contributes to the aromaticity of the fused bicyclic system, while the C2 and C3 substituents dictate the molecule's interaction with biological targets[3].
Quantitative Data Summary
| Property | Value | Mechanistic Significance |
| Chemical Name | Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate | Standard IUPAC nomenclature. |
| CAS Registry Number | 1335050-74-2 | Unique identifier for regulatory tracking[2]. |
| Molecular Formula | C11H12N2O3 | Defines the atomic composition. |
| Molecular Weight | 220.22 g/mol | Optimal for favorable oral bioavailability (Lipinski's Rule of 5). |
| Topological Polar Surface Area | ~53.4 Ų | Excellent range for blood-brain barrier (BBB) penetration if required. |
| Hydrogen Bond Donors | 0 | Enhances lipophilicity and membrane permeability. |
| Hydrogen Bond Acceptors | 4 | Facilitates critical interactions with receptor backbone amides. |
| Rotatable Bonds | 3 | Provides sufficient conformational flexibility for induced-fit target binding. |
The C2-methoxy group acts as an electron-donating group via resonance, enriching the electron density of the imidazopyridine core, while the C3-ester acts as an electron-withdrawing group. This "push-pull" electronic system stabilizes the molecule and significantly influences its UV absorption and fluorescence characteristics, making it highly traceable during analytical validation.
Rational Synthesis & Self-Validating Protocols
While various multicomponent reactions (such as the Groebke-Blackburn-Bienaymé reaction) are widely used to construct imidazo[1,2-a]pyridines[3], the specific requirement for a C2-alkoxy and C3-carboxylate substitution demands a highly regioselective approach. Alternative methods include CuCl2-promoted oxidative ring closure of N,O-acetals[4], but the most scalable and robust method involves a two-step sequence: bimolecular condensation followed by regioselective O-alkylation.
Step-by-Step Methodology: Malonate Condensation & Regioselective Alkylation
As a Senior Application Scientist, I mandate that every protocol must be self-validating. The following workflow incorporates In-Process Controls (IPCs) to ensure causality and structural integrity at every stage.
Step 1: Synthesis of the 2-Hydroxy Intermediate
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Procedure : Dissolve 2-aminopyridine (1.0 eq) and diethyl 2-bromomalonate (1.1 eq) in anhydrous ethanol. Reflux the mixture under an inert nitrogen atmosphere for 12–16 hours.
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Mechanistic Causality : The exocyclic amine of 2-aminopyridine acts as a nucleophile, attacking the alpha-carbon of the bromomalonate to displace the bromide ion. Subsequent intramolecular cyclization occurs via the attack of the pyridine ring nitrogen on one of the ester carbonyls. The elimination of ethanol yields the fused bicyclic ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate. Ethanol is selected as a protic solvent to stabilize the transition state and facilitate the departure of the leaving group.
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Self-Validation (IPC) : Monitor via TLC (5% MeOH in DCM). The reaction is complete when the highly polar, UV-active 2-aminopyridine spot disappears, replaced by a new fluorescent intermediate.
Step 2: Regioselective O-Methylation
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Procedure : Isolate the intermediate and dissolve it (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous K₂CO₃ (2.0 eq), followed by the dropwise addition of methyl iodide (MeI, 1.2 eq) at 0 °C. Stir at room temperature for 4 hours.
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Mechanistic Causality : The 2-hydroxy intermediate exists in a tautomeric equilibrium with its 2-oxo form. K₂CO₃ is a mild base that deprotonates the hydroxyl/amide group, generating an ambident nucleophile. DMF, a polar aprotic solvent, is critical here: it enhances the nucleophilicity of the oxygen anion by leaving it relatively unsolvated, strongly directing the alkylation toward O-methylation (forming the target 2-methoxy derivative) rather than N-alkylation.
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Self-Validation (IPC) : LC-MS analysis of the crude mixture must show a dominant [M+H]⁺ peak at m/z 221.2. The shift from a highly polar tautomeric starting material to the lipophilic 2-methoxy product will be evident by a significantly higher R_f value on TLC.
Synthetic workflow for Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate.
Medicinal Chemistry & Pharmacological Applications
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of anti-infectives, kinase inhibitors, and central nervous system (CNS) agents[1]. The specific functionalization of Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate provides a highly optimized vector for structure-activity relationship (SAR) exploration.
Structure-Activity Relationship (SAR) Logic
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C2-Methoxy Group : Increases the lipophilicity of the molecule while acting as a rigid hydrogen-bond acceptor. In CNS applications (e.g., GABA-A receptor modulators), this group frequently interacts with histidine or serine residues within the binding pocket[3].
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C3-Ethyl Carboxylate : Acts as a critical steric anchor. It can be further hydrolyzed to a carboxylic acid or converted into various amides to fine-tune pharmacokinetic properties (e.g., half-life extension or altering metabolic stability)[1].
Structure-Activity Relationship (SAR) logic for the imidazopyridine scaffold.
Target Pathway Modulation
Derivatives of this scaffold are heavily utilized as positive allosteric modulators of the GABA-A receptor. By binding to the interface between the alpha and gamma subunits, these compounds induce a conformational change that increases the receptor's affinity for GABA, leading to enhanced chloride ion influx and subsequent neuronal hyperpolarization[3].
Mechanism of action for imidazopyridine-based target modulators.
Analytical Validation (E-E-A-T)
To ensure the utmost scientific integrity, the synthesized Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate must be subjected to rigorous analytical validation to confirm both regiochemistry and purity.
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¹H NMR Spectroscopy (CDCl₃, 400 MHz) : The defining feature of the correct regiocenter is the methoxy protons, which will appear as a sharp, integrated singlet at approximately δ 4.0–4.2 ppm. The ethyl ester will present a characteristic quartet at δ ~4.3 ppm and a triplet at δ ~1.3 ppm. The C5 proton of the pyridine ring will be significantly deshielded (appearing downfield, often >9.0 ppm) due to the anisotropic effect of the adjacent bridgehead nitrogen and the C3 carbonyl group[4].
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High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) should yield a precise [M+H]⁺ mass correlating to the calculated exact mass of 221.0926.
References
- Guidechem: Ethyl 2-MethoxyiMidazo[1,2-a]pyridine-3-carboxylate CAS 1335050-74-2 Properties and Suppliers.
- ACS Omega: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Current Topics in Medicinal Chemistry (PubMed): Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
- Journal of Organic Chemistry: A Facile Access to 2-Methylthio/Alkoxy/Amino-3-acylimidazo[1,2-a]pyridines Based on Cupric Chloride Promoted Oxidative Ring Closure.
